
(+)-gamma-Hydroxy-L-homoarginine
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Overview
Description
(+)-gamma-hydroxy-L-homoarginine is a homoarginine.
Scientific Research Applications
Biochemical Properties
(+)-gamma-Hydroxy-L-homoarginine is soluble in water and moderately acidic, with a pKa that indicates its behavior in biological systems. It can be found in common legumes such as peas and lentils, suggesting its role as a dietary component and potential biomarker for plant-based food consumption .
Cardiovascular Research
Recent studies have highlighted the importance of this compound as a cardiovascular biomarker. It is involved in the transport mechanisms of L-arginine, which is crucial for nitric oxide synthesis—an important factor in vascular health. The compound's role in regulating cardiovascular risk markers has been documented, showing that it may help improve endothelial function and reduce cardiovascular disease risk .
Table 1: Cardiovascular Applications of this compound
Immunological Studies
The compound has also been studied for its immunomodulatory effects. Research indicates that L-arginine and its derivatives can influence T cell metabolism and enhance immune responses. Specifically, this compound may modulate T cell activation and survival, potentially enhancing anti-tumor immunity .
Case Study: T Cell Activation
In a study involving human naïve CD4+ and CD8+ T cells, supplementation with L-arginine (and by extension, its derivatives like this compound) significantly increased T cell survival rates when cultured without exogenous cytokines. This suggests that this compound could be leveraged to improve immune responses in therapeutic settings .
Nutritional Implications
Given its presence in dietary sources such as peas and lentils, this compound may serve as an important component of a balanced diet. Its consumption could be linked to improved health outcomes related to cardiovascular and immune functions.
Table 2: Nutritional Sources of this compound
Food Source | Concentration (mg/100g) | Health Benefits |
---|---|---|
Peas | 15 | Rich in fiber, aids digestion |
Lentils | 20 | High protein content, supports muscle health |
Future Research Directions
Further research is needed to explore the full range of biological activities associated with this compound. Potential areas include:
- Mechanistic Studies : Understanding the precise biochemical pathways influenced by this compound.
- Clinical Trials : Evaluating its efficacy in enhancing immune responses or improving cardiovascular health.
- Dietary Guidelines : Establishing recommended intake levels based on health benefits observed in population studies.
Properties
CAS No. |
1622-18-0 |
---|---|
Molecular Formula |
C7H16N4O3 |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
(2S,4R)-2-amino-6-(diaminomethylideneamino)-4-hydroxyhexanoic acid |
InChI |
InChI=1S/C7H16N4O3/c8-5(6(13)14)3-4(12)1-2-11-7(9)10/h4-5,12H,1-3,8H2,(H,13,14)(H4,9,10,11)/t4-,5+/m1/s1 |
InChI Key |
UFBPWFODSIJGPL-UHNVWZDZSA-N |
SMILES |
C(CN=C(N)N)C(CC(C(=O)O)N)O |
Isomeric SMILES |
C(CN=C(N)N)[C@H](C[C@@H](C(=O)O)N)O |
Canonical SMILES |
C(CN=C(N)N)C(CC(C(=O)O)N)O |
Synonyms |
hydroxyhomoarginine Lysine, N(6)-(aminoiminomethyl)-4-hydroxy- |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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